7,8-Difluoro-2-methylquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8-difluoro-2-methylquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-8(14)4-6-2-3-7(11)9(12)10(6)13-5/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGPFGOYNUTVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=C(C2=N1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7,8-Difluoro-2-methylquinolin-3-ol, a combination of ¹H, ¹³C, ¹⁹F, and multi-dimensional NMR experiments provides a complete picture of atomic connectivity and the chemical environment of the nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the methyl group, the aromatic protons, and the hydroxyl proton.
The methyl group (CH₃) at the C2 position is expected to appear as a sharp singlet in the upfield region, typically around 2.5-2.8 ppm, similar to the methyl signal in quinaldine (B1664567) (2-methylquinoline) which appears at approximately 2.75 ppm. chemicalbook.com The protons on the benzene (B151609) ring (H5 and H6) and the pyridine (B92270) ring (H4) will resonate in the downfield aromatic region (typically 7.0-8.5 ppm). The presence of the electron-withdrawing fluorine atoms at C7 and C8 will influence the chemical shifts of the adjacent protons, H5 and H6, and introduce complex splitting patterns due to proton-fluorine (H-F) coupling. The H4 proton on the pyridine ring is expected to appear as a singlet. The hydroxyl (-OH) proton at C3 will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (J) |
| CH₃ (at C2) | ~ 2.7 | Singlet (s) | N/A |
| H4 | ~ 7.3 | Singlet (s) | N/A |
| H5 | ~ 7.5 | Multiplet (m) | J(H-H), J(H-F) |
| H6 | ~ 7.2 | Multiplet (m) | J(H-H), J(H-F) |
| OH (at C3) | Variable | Broad Singlet (br s) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Quaternary Carbon Identification
The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule, including quaternary carbons which lack attached protons. For this compound, ten distinct carbon signals are expected. The carbon atoms bonded directly to the highly electronegative fluorine atoms (C7 and C8) will exhibit large one-bond carbon-fluorine couplings (¹JCF) and will be shifted significantly downfield.
The quaternary carbons (C2, C3, C4a, C7, C8, and C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum. The chemical shifts are influenced by the substituents; for instance, C2 will be downfield due to its attachment to the nitrogen atom, and C3 will be influenced by the hydroxyl group. The carbons of the benzene portion of the ring will show splitting due to two- and three-bond couplings to fluorine (²JCF and ³JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) | Key Features |
| CH₃ (at C2) | ~ 20-25 | Upfield aliphatic signal |
| C2 | ~ 155-160 | Quaternary, adjacent to N |
| C3 | ~ 140-145 | Quaternary, attached to OH |
| C4 | ~ 115-120 | Aromatic CH |
| C4a | ~ 125-130 | Quaternary, bridgehead |
| C5 | ~ 120-125 | Aromatic CH, coupled to F |
| C6 | ~ 118-123 | Aromatic CH, coupled to F |
| C7 | ~ 145-155 | Quaternary, attached to F (large ¹JCF) |
| C8 | ~ 148-158 | Quaternary, attached to F (large ¹JCF) |
| C8a | ~ 135-140 | Quaternary, bridgehead, coupled to F |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is an essential technique for characterizing fluorinated compounds. It provides direct evidence for the presence of fluorine and information about its chemical environment. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at C7 and C8. These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). The precise chemical shifts and coupling constants are highly sensitive to the molecular geometry and electronic structure.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle and making unambiguous assignments.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. It would show a correlation between the H5 and H6 protons, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals for H4, H5, H6, and the methyl protons to their corresponding carbon signals (C4, C5, C6, and the methyl carbon). Quaternary carbons will be absent from this spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is instrumental in piecing together the entire molecular framework. For example, HMBC would show correlations from the methyl protons to carbons C2 and C3, and from the H4 proton to carbons C2, C3, C4a, and C5, thereby confirming the substitution pattern on the quinoline (B57606) core.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region. Finally, strong absorption bands in the 1100-1350 cm⁻¹ region would be indicative of the C-F stretching vibrations, confirming the presence of the fluoro-substituents.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C / C=N Stretch (aromatic ring) | 1500 - 1650 |
| C-F Stretch | 1100 - 1350 (strong) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
The molecular formula of this compound is C₁₀H₇F₂NO. Its monoisotopic mass is calculated to be approximately 195.0496 Da. uni.lu In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be observed as a protonated molecule, [M+H]⁺, with an m/z of approximately 196.0569. uni.lu The fragmentation pattern under mass spectrometric analysis would further corroborate the structure. Common fragmentation pathways for quinoline derivatives include the loss of small, stable molecules. For this compound, characteristic fragments could arise from the loss of a hydrogen cyanide (HCN) molecule, a methyl radical (•CH₃), or carbon monoxide (CO) from the heterocyclic ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 195.0496 | Molecular Ion |
| [M+H]⁺ | 196.0569 | Protonated Molecule |
| [M+Na]⁺ | 218.0388 | Sodium Adduct |
| [M-H]⁻ | 194.0423 | Deprotonated Molecule |
X-ray Crystallography for Solid-State Molecular Architecture Determination (Applicable to related quinolinol complexes)
Research on various quinoline derivatives demonstrates the utility of X-ray crystallography in confirming molecular structures and understanding their solid-state packing. For instance, single-crystal X-ray diffraction studies have been conducted on novel quinoline-based iminothiazoline derivatives to determine their exact molecular structure and analyze intermolecular interactions. researchgate.net In one such study, a synthesized compound was found to crystallize in a triclinic system with a P-1 space group. researchgate.net Another related acyl thiourea (B124793) derivative containing a quinoline moiety crystallized in a monoclinic system (P2 1 /n space group), with intermolecular hydrogen bonds and π-π stacking interactions influencing the crystal packing. researchgate.net
The application of X-ray crystallography extends to metal complexes of quinolones, where it elucidates the coordination modes of the ligand with metal ions. For example, the crystal structure of dinuclear cadmium(II) complexes with the quinolone antibiotic cinoxacin (B1669063) revealed a heptacoordinated cadmium ion, with the cinoxacinate ions acting as both tridentate chelating and bridging ligands. nih.gov Similarly, powder X-ray diffraction (XRD) has been employed to study the formation of metal complexes with 10-hydroxybenzo[h]quinolone in the interlayer spaces of clays, confirming the intercalation of the complexes. royalsocietypublishing.org
In the context of enzymatic interactions, X-ray crystallography has been used to analyze quinolinate phosphoribosyltransferase from porcine kidney in complex with nicotinate (B505614) mononucleotide, a related heterocyclic compound. nih.gov The study provided detailed crystallographic data, including the space group (P321) and unit-cell parameters, which are fundamental to understanding the enzyme's mechanism. nih.gov These examples underscore the capability of X-ray crystallography to provide definitive structural information for quinolinol-type molecules and their derivatives, which would be invaluable for characterizing the solid-state architecture of this compound.
Table 1: Crystallographic Data for Related Quinoline and Quinolone Complexes
| Compound/Complex | Crystal System | Space Group | Key Findings | Reference |
| Quinoline-based iminothiazoline | Triclinic | P-1 | Determination of molecular structure and intermolecular interactions. | researchgate.net |
| Acyl thiourea derivative with quinoline | Monoclinic | P2 1 /n | Analysis of crystal packing via hydrogen bonds and π-π stacking. | researchgate.net |
| Dinuclear Cd(II)-Cinoxacin Complex | - | - | Revealed a heptacoordinated Cd ion and complex coordination modes. | nih.gov |
| Quinolinate Phosphoribosyltransferase-NAMN Complex | Trigonal | P321 | Elucidation of the enzyme-ligand complex structure to a resolution of 2.1 Å. | nih.gov |
Computational Chemistry and Theoretical Investigations of 7,8 Difluoro 2 Methylquinolin 3 Ol and Its Derivatives
Density Functional Theory (DFT) for Electronic Structure and Ground State Geometries
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by focusing on the electron density.
Quantum Chemical Optimization of Molecular and Complex Structures
The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as its ground state geometry. For 7,8-Difluoro-2-methylquinolin-3-ol, this involves a process of quantum chemical optimization. Using a suitable level of theory, such as B3LYP with a 6-31G* basis set, the positions of all atoms are systematically adjusted to minimize the total electronic energy of the molecule. This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
| C7-F Bond Length | ~1.35 Å |
| C8-F Bond Length | ~1.35 Å |
| C2-C(methyl) Bond Length | ~1.50 Å |
| C3-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.97 Å |
| Dihedral Angle (C4-C3-C2-N1) | ~0° |
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Density Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, particularly the regions not heavily influenced by the electron-withdrawing fluorine atoms. The LUMO, conversely, is likely to be distributed across the heterocyclic ring, with significant contributions from the atoms of the pyridine (B92270) moiety. The presence of the fluorine atoms is predicted to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, leading to a modified HOMO-LUMO gap compared to unsubstituted quinolin-3-ol.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: This data is illustrative and serves to demonstrate the concepts of HOMO-LUMO analysis. Actual values would require specific DFT calculations.
Prediction of Thermochemical Parameters for Reaction Energetics
DFT calculations can also provide valuable insights into the thermodynamics of chemical reactions involving this compound. By calculating the total electronic energies of reactants, products, and transition states, it is possible to determine key thermochemical parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energies. This information is vital for predicting the feasibility and spontaneity of potential chemical transformations, such as derivatization reactions at the hydroxyl group or electrophilic substitution on the quinoline ring. For instance, the acidity of the hydroxyl proton could be estimated by calculating the energetics of its dissociation.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Simulations
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This extension of DFT allows for the investigation of electronic excited states.
Prediction of Electronic Absorption Spectra (UV-Vis) and Transition Assignments
TDDFT calculations can predict the electronic absorption spectrum (UV-Vis) of a molecule by determining the energies of its electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of the transition probability) can be correlated with experimentally observed UV-Vis spectra.
For this compound, the UV-Vis spectrum is expected to exhibit characteristic π-π* transitions associated with the quinoline aromatic system. The positions and intensities of these absorption bands will be influenced by the substituents. The electron-withdrawing fluorine atoms and the electron-donating hydroxyl and methyl groups will modulate the electronic structure, leading to shifts in the absorption maxima compared to unsubstituted quinoline. The primary transitions are likely to involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 3: Predicted Electronic Transitions for this compound (Illustrative Data)
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~350 | 0.25 | HOMO → LUMO |
| S0 → S2 | ~310 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | ~280 | 0.40 | HOMO → LUMO+1 |
Note: This data is for illustrative purposes. Precise predictions require specific TDDFT calculations.
Elucidation of Photophysical Pathways (e.g., luminescence mechanisms in related quinolinate complexes)
Beyond absorption, TDDFT can shed light on the subsequent de-excitation processes, such as fluorescence and phosphorescence. By mapping the potential energy surfaces of the ground and excited states, it is possible to elucidate the photophysical pathways. This includes identifying the nature of the emissive state and calculating the expected emission wavelengths.
While specific data for this compound is unavailable, studies on related quinolinate complexes, often used in organic light-emitting diodes (OLEDs), have demonstrated the power of TDDFT in understanding their luminescence mechanisms. For our target molecule, TDDFT could be used to predict whether it is likely to be fluorescent and at what wavelength it might emit light. The presence of the heavy fluorine atoms could potentially influence intersystem crossing rates, which would affect the balance between fluorescence and phosphorescence. Understanding these pathways is crucial for designing molecules with specific photophysical properties for applications in sensing, imaging, and materials science.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a small molecule (ligand), like this compound, and a biological macromolecule (target). These methods provide insights into the binding affinity, orientation, and stability of the ligand-target complex, which is crucial for drug discovery and development.
Computational Modeling of Binding Modes with Model Biological Macromolecules (e.g., ATP synthase)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This modeling is essential for understanding the structural basis of a molecule's biological activity. For instance, the binding mode of this compound and its derivatives can be modeled with various biological targets, including enzymes like ATP synthase, which is critical for cellular energy production. nih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each conformation is scored based on a function that estimates the binding affinity.
In a hypothetical docking study of a derivative of this compound with ATP synthase, the quinoline core would likely position itself within a hydrophobic pocket of the enzyme. The difluoro substitutions on the benzene (B151609) ring could form specific interactions with the protein backbone or side chains, potentially enhancing binding affinity. The hydroxyl and methyl groups at positions 3 and 2, respectively, would also be critical for determining the precise orientation and forming key hydrogen bonds or van der Waals interactions with specific amino acid residues in the active site. Such studies on related quinoline compounds have been used to explore their potential as inhibitors for various proteins. nih.govnih.gov
Assessment of Binding Energies and Interaction Fingerprints
Following the prediction of the binding mode, the strength of the interaction is quantified by calculating the binding energy. A lower binding energy (more negative value) typically indicates a more stable and favorable ligand-protein complex. These calculations are fundamental in virtual screening campaigns to identify promising drug candidates from large compound libraries. nih.gov For example, studies on other heterocyclic compounds have shown binding energies ranging from -9.1 to -10.2 kcal/mol for promising inhibitors. nih.govresearchgate.net
The interaction fingerprint is a detailed map of all the molecular interactions between the ligand and the protein. This includes hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking. By analyzing the interaction fingerprint, researchers can identify the key amino acid residues responsible for anchoring the ligand in the binding site. nih.gov For a derivative of this compound, the fluorine atoms could participate in halogen bonds or strong dipole-dipole interactions, while the hydroxyl group is a prime candidate for forming hydrogen bonds.
Table 1: Modeled Interaction Data for a this compound Derivative with a Model Protein Active Site
| Parameter | Description | Value/Residues |
| Binding Energy | Estimated free energy of binding, indicating affinity. | -9.3 kcal/mol |
| Hydrogen Bonds | Key stabilizing interactions formed with specific amino acid residues. | SER118, ALA117 |
| Hydrophobic Interactions | Interactions with nonpolar residues, contributing to stability. | PHE11, ILE32, TYR77 |
| Halogen Interactions | Interactions involving the fluorine atoms of the ligand. | GLY216 |
Note: The data in this table is representative and based on computational studies of similar heterocyclic compounds interacting with protein targets. nih.gov
Mechanistic Elucidation through Advanced Computational Approaches
Advanced computational methods are indispensable for understanding the intricate details of chemical reactions, including the synthesis of complex molecules like this compound. These approaches allow for the mapping of reaction pathways and the validation of proposed mechanisms.
Reaction Pathway Mapping and Transition State Characterization
Understanding the synthesis of fluorinated quinolines requires detailed knowledge of the reaction mechanism. acs.org Computational chemistry, particularly using Density Functional Theory (DFT), enables the mapping of the potential energy surface for a chemical reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By characterizing the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For the synthesis of a substituted quinoline, multiple pathways may be possible. researchgate.net Computational modeling can determine the activation energy for each potential step, identifying the most energetically favorable route. acs.org For example, in the fluorination of a quinoline scaffold, a concerted mechanism involving a fluoride-coupled electron transfer might have a calculated activation energy of 18.3 kcal/mol for the key step. acs.org
Table 2: Hypothetical Energy Profile for a Key Step in a Quinoline Derivative Synthesis
| Species | Description | Relative Free Energy (kJ/mol) |
| Reactants | Starting materials for the reaction step. | 0.0 |
| Transition State (TS1) | The energy barrier for the reaction to proceed. | +76.6 |
| Intermediate | A metastable species formed during the reaction. | +25.5 |
| Transition State (TS2) | Energy barrier to the final product formation. | +45.1 |
| Products | The final molecules formed in the reaction step. | -193.3 |
Note: The energy values are hypothetical and serve to illustrate a typical reaction energy profile calculated via computational methods, similar to findings in related studies. acs.orgresearchgate.net
Simulation of Isotopic Labeling Experiments for Mechanistic Validation
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), scientists can track its position in the final product, providing strong evidence for a particular reaction mechanism.
Structure Activity Relationship Sar Studies at the Molecular Level
Impact of Fluorine Position and Number on Chemical Reactivity of the Quinoline (B57606) Core
The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy for modulating the biological efficacy and physicochemical properties of the resulting compounds. researchgate.net The presence and positioning of fluorine can dramatically alter the electronic landscape of the molecule, thereby influencing its reactivity and interaction with biological targets. researchgate.net In the case of 7,8-difluoro-2-methylquinolin-3-ol, the two fluorine atoms on the benzo-ring are of particular significance.
Studies on related fluorinated quinolines have demonstrated that the position of the fluorine substituent is critical in determining the regioselectivity of reactions. While direct SAR studies on this compound are not extensively documented, research on analogous compounds, such as those used as fungicides, highlights the importance of the fluorine substitution pattern for potent bioactivity. nih.gov The 7,8-difluoro substitution pattern is a key feature of the fungicide ipflufenoquin, suggesting that this specific arrangement is crucial for its biological function. nih.gov
Substituent Effects at C-2, C-3, C-7, and C-8 on Electronic and Steric Properties
The methyl group at the C-2 position introduces both steric bulk and electronic effects. Sterically, the methyl group can influence the planarity of the quinoline ring system and may play a role in the binding of the molecule to a target protein by either fitting into a hydrophobic pocket or sterically hindering certain interactions. Electronically, the methyl group is weakly electron-donating through hyperconjugation, which can slightly modulate the electron density of the pyridine (B92270) ring.
The hydroxyl group at the C-3 position is a key functional group that can act as both a hydrogen bond donor and acceptor. This capability is often crucial for anchoring a molecule within the active site of an enzyme or receptor. The acidity of the hydroxyl group is influenced by the other substituents on the quinoline ring. The electron-withdrawing fluorine atoms at C-7 and C-8 would be expected to increase the acidity of the C-3 hydroxyl group compared to a non-fluorinated analogue.
The fluorine atoms at the C-7 and C-8 positions , as previously discussed, are strong electron-withdrawing groups. Their combined effect significantly impacts the electronic properties of the entire molecule. Sterically, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), and its introduction does not dramatically increase steric hindrance. nih.gov
The interplay of these substituents creates a unique electronic and steric profile that dictates the molecule's potential interactions. The following table summarizes the general effects of these substituents:
| Position | Substituent | Electronic Effect | Steric Effect | Potential Role in Molecular Interactions |
| C-2 | Methyl | Weakly electron-donating | Moderate bulk | Hydrophobic interactions, steric control |
| C-3 | Hydroxyl | Electron-donating (resonance), electron-withdrawing (induction) | Small | Hydrogen bonding (donor and acceptor) |
| C-7 | Fluorine | Strongly electron-withdrawing | Small | Modulates pKa, dipole interactions |
| C-8 | Fluorine | Strongly electron-withdrawing | Small | Modulates pKa, dipole interactions |
Rational Design Principles for Modulating Molecular Interactions based on SAR Data
While specific SAR data for this compound is limited, general principles for the rational design of quinoline derivatives can be extrapolated from broader studies on related compounds, particularly those with antifungal activity. acs.orgnih.gov The design of novel analogues would focus on systematically modifying the substituents at the key positions to optimize desired properties.
One rational design approach would be to explore the impact of replacing the C-2 methyl group with other alkyl or aryl groups of varying sizes and electronic properties. This could probe the size and nature of a potential hydrophobic binding pocket. For instance, increasing the size of the alkyl group might enhance van der Waals interactions, leading to increased potency, or it could introduce steric clashes that reduce activity.
The C-3 hydroxyl group is a prime candidate for modification to explore the importance of hydrogen bonding. It could be converted to an ether or an ester to block its hydrogen bonding capability, or it could be replaced with other groups like an amino or thiol group to alter the nature of the hydrogen bonding. The activity of the fungicide ipflufenoquin, which features an ether linkage at the C-3 position, underscores the potential for modification at this site. nih.gov
Varying the substitution on the benzo-ring is another critical aspect of rational design. While the 7,8-difluoro pattern appears important in some contexts, exploring other fluorination patterns or introducing different halogen atoms (e.g., chlorine, bromine) could fine-tune the electronic properties and lipophilicity of the molecule. The table below illustrates hypothetical modifications and their potential impact based on general medicinal chemistry principles.
| Modification | Rationale | Expected Impact on Properties |
| C-2: Replace methyl with ethyl or propyl | Explore size of hydrophobic pocket | May increase or decrease binding affinity |
| C-3: Convert hydroxyl to methoxy | Block hydrogen bond donation, increase lipophilicity | Potential change in binding mode and cell permeability |
| C-7/C-8: Replace fluorine with chlorine | Alter electronic and steric profile | May affect reactivity and metabolic stability |
| C-7/C-8: Shift fluorine to other positions | Investigate importance of substitution pattern | Likely to significantly impact biological activity |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of a molecule is paramount for its ability to be recognized by and bind to a biological target. The conformational flexibility of this compound is relatively limited due to the rigid, planar nature of the quinoline ring system. However, rotation around the single bond connecting the C-3 hydroxyl group to the quinoline ring is possible.
The orientation of the hydroxyl hydrogen will be influenced by intramolecular interactions, such as potential hydrogen bonding with the nitrogen atom of the quinoline ring. The presence of the C-2 methyl group may also impose some steric constraints on the preferred conformation of the C-3 hydroxyl group.
Mechanistic Investigations of Chemical Transformations and Intermolecular Interactions
Unraveling Reaction Mechanisms in the Synthesis of Fluorinated Quinoline (B57606) Derivatives
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with several established methods that can be adapted for the creation of fluorinated analogues. nih.govresearchgate.netnih.gov Common strategies include the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the condensation of anilines with a three-carbon component. researchgate.netnih.govuop.edu.pkiipseries.org For fluorinated quinolines, these reactions often start with fluorinated anilines. researchgate.net
One prevalent method for synthesizing quinoline rings is the cyclization of anilines with carbonyl compounds. researchgate.net For instance, the reaction of a fluorinated aniline (B41778) with a β-ketoester, like ethyl 2-methylacetoacetate, can lead to the formation of a fluorinated hydroxyquinoline. nih.govresearchgate.net The general mechanism often proceeds through the formation of an enamine intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the quinoline ring. researchgate.netuop.edu.pk
Table 1: Common Synthetic Reactions for Quinoline Derivatives
| Reaction Name | Reactants | General Product |
|---|---|---|
| Skraup Synthesis | Aniline, glycerol (B35011), sulfuric acid, oxidizing agent | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | 2,4-disubstituted quinolines |
| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone, compound with a methylene (B1212753) group alpha to a carbonyl | Substituted quinolines |
| Conrad-Limpach Reaction | Aniline, β-ketoester | 4-hydroxyquinolines |
While the core synthesis of 7,8-Difluoro-2-methylquinolin-3-ol does not inherently involve the creation of a chiral center on the quinoline ring itself, stereochemistry can become a significant factor when chiral starting materials are used or when subsequent modifications introduce chirality. rsc.org In the broader context of quinoline synthesis, particularly from natural product precursors, stereoselective reactions are crucial. rsc.org For many synthetic quinolines, achieving specific enantiomeric forms is essential for their intended biological applications, necessitating the use of asymmetric synthesis strategies.
Catalysts are pivotal in directing the course and efficiency of quinoline synthesis. In the cyclization reactions to form the quinoline ring, strong acids like polyphosphoric acid (PPA) or sulfuric acid are frequently employed. nih.govuop.edu.pk PPA can act as both an acidic catalyst and a solvent at high temperatures. nih.gov
In subsequent modifications, such as the esterification of the hydroxyl group on the quinoline ring, different catalytic systems are used. A common method involves the use of a condensing agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl) in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
The identification of reaction intermediates provides crucial insight into the reaction pathway. In the Skraup synthesis, the dehydration of glycerol to acrolein is the first step, which then undergoes a 1,4-addition with aniline. uop.edu.pkiipseries.org The resulting intermediate cyclizes and is then oxidized to form the quinoline ring. uop.edu.pk In syntheses starting from anilines and β-dicarbonyl compounds, enamine intermediates are commonly formed before the final ring closure. researchgate.net
Table 2: Catalysts in Fluorinated Quinoline Synthesis
| Catalyst | Reaction Type | Function |
|---|---|---|
| Polyphosphoric Acid (PPA) | Cyclization | Acid catalyst and solvent |
| Sulfuric Acid (H₂SO₄) | Cyclization (Skraup) | Dehydrating agent and catalyst |
| EDC•HCl / DMAP | Esterification | Condensation agent and catalyst |
| Copper(I) salts | Coupling-cyclization | Catalyzes C-N bond formation |
Photochemical and Degradation Mechanisms of Fluorinated Quinoline Compounds
The introduction of fluorine atoms can significantly alter the photochemical stability and degradation pathways of quinoline compounds. nih.gov Understanding these mechanisms is essential for assessing the environmental fate of such molecules.
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For fluorinated quinoline derivatives like enrofloxacin, direct photolysis in aqueous environments has been observed. nih.gov The process can lead to the formation of various short-lived fluorinated intermediates. nih.gov The photoreactivity is influenced by the specific substitution pattern on the quinoline ring. In some cases, photolysis can lead to photorearrangement reactions, such as an unconventional Hofmann-Martius rearrangement observed in certain quinoline-protected dialkylanilines. nih.gov This rearrangement proceeds through the heterolytic cleavage of a C-N bond following photoexcitation. nih.gov
Indirect photolysis involves the degradation of a compound by reactive species generated by other light-absorbing substances in the environment. Key reactive species include hydroxyl radicals (•OH), which are powerful and non-selective oxidizing agents. mdpi.com The reaction rates of fluorinated pharmaceuticals with hydroxyl radicals are typically very high. nih.gov
For quinoline compounds, degradation by hydroxyl radicals can proceed via attack on the pyridine (B92270) or benzene (B151609) ring, leading to hydroxylated derivatives. mdpi.com These intermediates can be further oxidized, leading to ring-opening and eventual mineralization. mdpi.com The presence of fluorine atoms can influence the stability of the aromatic rings and the specific degradation pathways. For example, while aryl-bound fluorine may eventually be mineralized to fluoride, aliphatic trifluoromethyl (CF3) groups show high stability and tend to remain intact under various photolytic conditions. nih.gov Radical-mediated processes are also central to some synthetic fluorination methods, where radical azidation or C-H bond cleavage is used to introduce fluorine or other functional groups. nih.govsciengine.com
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking) in Solution and Solid State
The supramolecular architecture and properties of this compound in both solution and the solid state are governed by a variety of non-covalent interactions.
The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group are potent hydrogen bond acceptors, while the hydroxyl hydrogen is a hydrogen bond donor. iucr.orgyoutube.com The fluorine atoms, despite their high electronegativity, are generally considered weak hydrogen bond acceptors. nih.gov However, the presence of fluorine can indirectly influence hydrogen bonding by altering the acidity of nearby C-H or N-H protons. nih.gov Studies have shown that the energy of hydrogen bonds involving fluorine is more dependent on the donor-acceptor distance than on the angle. nih.gov
Halogen bonding is another significant non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"). iucr.org While this is more prominent with heavier halogens like iodine and bromine, fluorine's role is more complex. iucr.orgnih.gov The strong electron-withdrawing nature of fluorine atoms can enhance the σ-hole on other halogen atoms present in a molecule, thereby strengthening halogen bonds. iucr.org In the context of this compound, the fluorine atoms primarily exert a strong inductive effect, influencing the electron distribution of the entire ring system.
The planar aromatic structure of the quinoline ring system facilitates π-π stacking interactions, which are crucial in the solid-state packing of these molecules. researchgate.netnih.govresearchgate.net These interactions involve the face-to-face or offset stacking of aromatic rings. researchgate.net However, the presence of fluorine can disrupt this stacking. rsc.org The electrostatic repulsion between the highly electronegative fluorine atoms on adjacent molecules can weaken or alter the geometry of π-π stacking, favoring offset or edge-to-face arrangements instead. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acrolein |
| Aniline |
| 4-dimethylaminopyridine (DMAP) |
| Enrofloxacin |
| Ethyl 2-methylacetoacetate |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl) |
| Polyphosphoric acid (PPA) |
| Sulfuric acid |
Investigation of Solvent Effects on Reactivity and Spectroscopic Properties
The surrounding solvent environment can significantly influence the chemical reactivity and spectroscopic behavior of a molecule. These effects, broadly categorized as solvatochromism, arise from the differential solvation of the ground and excited electronic states of the molecule. While direct experimental studies on the solvatochromic properties of this compound are not extensively documented in publicly available literature, the behavior of analogous quinoline derivatives provides a strong basis for understanding the expected solvent effects.
General Principles of Solvatochromism in Quinoline Derivatives
Quinoline and its derivatives are known to exhibit solvatochromism, where their absorption and fluorescence spectra shift in response to the polarity of the solvent. bldpharm.comresearchgate.net This phenomenon is particularly pronounced in molecules where an intramolecular charge transfer (ICT) occurs upon photoexcitation. For many quinoline derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov This shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. nih.govresearchgate.net
The energy of the fluorescence emission can be correlated with solvent parameters such as the dielectric constant (ε) and the refractive index (n). The difference between the absorption and emission maxima, known as the Stokes shift, also tends to increase with solvent polarity. nih.gov This is because the solvent dipoles have sufficient time to reorient around the excited-state dipole moment before fluorescence occurs, thus lowering the energy of the excited state.
Expected Solvent Effects on this compound
For this compound, the presence of the hydroxyl group at the 3-position and the electron-withdrawing fluorine atoms at the 7 and 8-positions are expected to play a crucial role in its solvatochromic behavior. The hydroxyl group can act as a hydrogen bond donor, leading to specific interactions with protic solvents like alcohols and water. These specific interactions, in addition to the general dipolar interactions, can further stabilize the ground and/or excited states.
In aprotic solvents of varying polarity, a general trend of red-shifted fluorescence with increasing solvent polarity would be anticipated, consistent with an increase in the dipole moment upon excitation. In protic solvents, the potential for hydrogen bonding could lead to more complex behavior, possibly resulting in larger Stokes shifts compared to aprotic solvents of similar polarity.
Hypothetical Spectroscopic Data in Various Solvents
While experimental data is not available, a hypothetical dataset can be constructed to illustrate the expected trends. The following table outlines the anticipated absorption (λ_abs) and fluorescence (λ_em) maxima for this compound in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 340 | 380 | 40 |
| Chloroform | 4.81 | 342 | 395 | 53 |
| Ethyl Acetate | 6.02 | 343 | 405 | 62 |
| Dichloromethane | 8.93 | 345 | 415 | 70 |
| Ethanol | 24.55 | 348 | 430 | 82 |
| Acetonitrile | 37.5 | 346 | 425 | 79 |
| Water | 80.1 | 350 | 450 | 100 |
Solvent Effects on Reactivity
The reactivity of this compound is also expected to be influenced by the solvent. For reactions involving polar intermediates or transition states, polar solvents would generally lead to an increase in the reaction rate due to better solvation and stabilization of these species. For instance, in nucleophilic substitution reactions at the fluorinated positions, the choice of solvent could be critical in modulating the reaction pathway and yield. The ability of the solvent to solvate both the nucleophile and the leaving group will play a significant role.
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Synthetic Routes for Complex Fluorinated Quinoline (B57606) Architectures
The synthesis of fluorinated quinolines, a critical class of compounds in medicinal chemistry and materials science, is an area of continuous development. researchgate.net The incorporation of fluorine atoms into the quinoline scaffold can significantly enhance biological activity. researchgate.net Traditional methods for creating the quinoline core, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions. Modern research focuses on creating more efficient, versatile, and sustainable synthetic pathways.
A primary strategy involves the cyclization of fluorinated anilines. researchgate.net For instance, the condensation of anilines with carbonyl compounds that provide a three-carbon fragment is a common and effective method for building the quinoline ring system. researchgate.net Recent approaches have demonstrated the synthesis of novel quinolinone derivatives through green chemistry principles, such as using ultrasound irradiation to accelerate reactions and improve yields, significantly reducing reaction times from hours to minutes. nih.gov Another innovative approach involves aza-Diels–Alder reactions to construct quinoline-linked covalent organic frameworks (COFs), which can be subsequently modified. acs.org
The development of fused tricyclic quinoline heterocycles from readily available aliphatic amino carboxylic acid substrates represents another novel strategy, involving key steps like cyclization, amidine formation, and Suzuki coupling. orientjchem.org Furthermore, direct C-H fluorination is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. nih.gov Recent breakthroughs have shown the selective C4-fluorination of quinolines through a concerted nucleophilic aromatic substitution mechanism, a process previously considered challenging due to the electronic properties of azaarenes. nih.gov
Future work will likely focus on:
Catalytic C-H Functionalization: Developing catalysts for the direct and selective introduction of fluorine and other functional groups onto the quinoline core, minimizing protecting groups and reducing step counts.
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis of fluorinated quinolines, particularly for reactions involving hazardous reagents or intermediates.
Photocatalysis: Harnessing visible light to drive novel bond formations and cyclizations, offering mild and environmentally friendly reaction conditions. rsc.orgacs.org
Application of Machine Learning and AI in Predicting Quinoline Reactivity and Properties
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. engineering.org.cnrsc.orgnih.gov These computational tools can predict reaction outcomes, identify optimal reaction conditions, and even design multi-step synthetic routes from scratch (retrosynthesis). engineering.org.cnnih.gov
For quinoline derivatives, ML models are being developed to predict sites of reactivity with high accuracy. researchgate.net By analyzing molecular structures and quantum mechanical descriptors, these models can identify which positions on the quinoline ring are most susceptible to electrophilic aromatic substitution, achieving accuracies of over 90% on validation sets. researchgate.net This predictive power is invaluable for designing selective functionalization reactions. researchgate.net
Key research findings in this area are summarized below:
| Model Type | Application | Key Finding | Accuracy/Performance |
| Graph-Convolutional Neural Network | Prediction of site selectivity for C-H functionalization | Successfully predicted site selectivity for 123 different C-H functionalization tasks. | 92% mean reciprocal rank on a test set of ~58,000 reactions. researchgate.net |
| Neural Sequence-to-Sequence Model | Retrosynthetic reaction prediction | Model learns from experimental reaction examples to predict reactants from a given product. | Successfully trained on 50,000 examples spanning 10 common reaction types. researchgate.net |
| GCN-based Policy Network | 1-step retrosynthetic reaction prediction | Prioritizes suitable reaction templates for a given target molecule from a large database. | Top-50 accuracy of 90.6% in identifying a correct reaction template. acs.orgnih.gov |
| Quantitative Structure–Property Relationship (QSPR) | Predicting corrosion inhibition efficiency of quinolines | Developed models to predict the performance of pyridine (B92270) and quinoline derivatives as corrosion inhibitors. | Nonlinear models showed superior predictive performance (RMSE = 5.4160). researchgate.net |
Future opportunities in this domain include:
Developing more accurate force fields and descriptors specifically for fluorinated systems to improve the reliability of property predictions.
Integrating AI with automated synthesis platforms to create a closed-loop system where the AI designs a route, and a robot executes the synthesis, analyzes the results, and refines the next iteration.
Expanding databases with "negative" data (i.e., failed reactions) to train more robust models that can better predict unfeasible reactions, saving time and resources. acs.org
Advanced Spectroscopic Techniques for In Situ Mechanistic Studies
Understanding the precise mechanism of a chemical reaction—identifying intermediates, transition states, and kinetic profiles—is fundamental to optimizing and controlling it. Advanced spectroscopic techniques that allow for in situ monitoring are crucial for gaining these insights. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net For complex reactions, such as the formation of organometallic Pt-Sb complexes with quinoline ligands, in situ ¹H NMR studies have been instrumental in observing transient intermediates that would be missed by conventional analysis of the final product. nih.govacs.org These studies allow researchers to follow the conversion of one species to another over time, providing direct evidence for the proposed reaction pathway. nih.govacs.org
Beyond NMR, other techniques are emerging for real-time reaction analysis:
In Situ Raman and X-ray Diffraction: For solid-state or mechanochemical reactions, these methods can track changes in crystalline structure and the formation of amorphous intermediates as the reaction progresses. researchgate.net
Two-Dimensional Electronic Spectroscopy (2D-ES): This ultrafast technique can resolve electronic and vibrational couplings and follow energy transfer processes on femtosecond timescales, offering profound insights into photochemical and photophysical mechanisms. acs.org
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled directly to reaction vessels to detect and identify low-concentration intermediates in real-time.
The application of these techniques to the synthesis of fluorinated quinolines can elucidate complex reaction networks, identify unexpected byproducts, and reveal the precise role of catalysts and additives. This knowledge is essential for rationally improving reaction yields, selectivity, and efficiency.
Exploration of Self-Assembly and Supramolecular Chemistry Involving Fluorinated Quinolinols
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. The unique properties of fluorine can be exploited to direct the self-assembly of molecules into highly ordered, functional architectures.
The "fluorous effect" describes the tendency of highly fluorinated molecules to segregate from non-fluorinated hydrocarbon domains, creating a powerful and specific driving force for self-assembly. psu.edu This effect has been used to engineer fluorinated peptides that form hierarchical structures at fluorous liquid interfaces. psu.edu
For fluorinated quinolinols like 7,8-Difluoro-2-methylquinolin-3-ol, the combination of a flat, aromatic quinoline core (ideal for π-π stacking), a hydroxyl group (for hydrogen bonding), and fluorine atoms (for inducing the fluorous effect and other specific interactions) makes them excellent candidates for supramolecular chemistry. nih.gov Research on related fluorinated aromatic systems has shown that they can self-assemble into remarkable structures:
Fluorinated Porphyrins: Have been shown to form regular nanopores and exhibit liquid-crystalline properties due to strong π-π stacking and hydrophobic interactions. nih.gov
Fluorinated Covalent Organic Frameworks (COFs): The introduction of fluorine into quinoline-based COFs can modulate their electronic structure, improving charge separation and boosting their performance in applications like photocatalysis. acs.org
Future research in this area will likely explore:
The design of fluorinated quinolinols that self-assemble into functional materials like gels, liquid crystals, or porous solids for applications in sensing, separation, or catalysis.
The use of the quinolinol as a ligand to create metal-organic frameworks (MOFs) where the fluorine atoms tune the pore environment and functionality.
The investigation of how co-assembly with other molecules can lead to complex, multi-component supramolecular systems with emergent properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 7,8-Difluoro-2-methylquinolin-3-ol?
- Methodological Answer : A telescoped multicomponent reaction using readily available precursors (e.g., 8-hydroxyquinoline derivatives, fluorinated glyoxals) in acetonitrile, followed by cyclization in refluxing acetic acid, offers an atom-economical route. Purification via recrystallization (e.g., CH₂Cl₂/petrol ether) ensures high yields (≥90%) . Alternative routes may involve sodium acetate-mediated coupling in ethanol under reflux (80°C), as demonstrated for structurally analogous quinoxalinones .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Confirm the structure using:
- 1H/13C/2D-NMR to resolve fluorine-induced splitting patterns and verify substituent positions.
- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation.
- IR Spectroscopy to identify hydroxyl (-OH) and fluorinated aromatic stretching frequencies .
Q. What safety protocols should be prioritized during experimental handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks, as advised for similar quinolinol derivatives .
Q. How can solubility and purification challenges be addressed for this compound?
- Methodological Answer : Test polar (DMSO, MeOH) and non-polar (CH₂Cl₂, ether) solvents for recrystallization. For hydrophobic analogs, silica gel chromatography with gradient elution (hexane/EtOAc) improves purity. Monitor via TLC (UV254) .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine may reduce electron density on the quinoline ring, hindering nucleophilic aromatic substitution. Use computational tools (DFT calculations) to map electrostatic potential surfaces. Experimentally, compare reaction rates with non-fluorinated analogs under Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) .
Q. What experimental designs resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Use HPLC-UV to quantify degradation products. Apply Arrhenius modeling to predict shelf-life. For conflicting results, validate assays with internal standards and replicate under controlled buffer systems .
Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- In vitro assays : Fluorescence quenching or SPR to measure binding affinity.
- Molecular docking : Use X-ray crystallography data of homologous proteins (e.g., kinase domains) to simulate binding poses.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. What strategies mitigate discrepancies in spectroscopic or chromatographic data across research groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
